![molecular formula C16H14N2O5S B5876604 N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5876604.png)
N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide, commonly known as BNITMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BNITMA is a thioether derivative of safrole, which is a natural organic compound found in various plants.
作用機序
The mechanism of action of BNITMA is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of cellular signaling pathways. BNITMA has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. BNITMA has also been found to inhibit the activity of tyrosinase, which is an enzyme that is involved in the production of melanin. This inhibition can lead to a decrease in the production of melanin, which can be useful in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
BNITMA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. BNITMA has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, BNITMA has been found to have analgesic properties, which can reduce pain.
実験室実験の利点と制限
One of the main advantages of BNITMA is its wide range of biological activities. This makes it a promising compound for drug discovery and development. However, one of the limitations of BNITMA is its low yield, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for the research on BNITMA. One potential direction is to investigate its potential applications in the treatment of cancer. BNITMA has been shown to exhibit antitumor properties, and further research could explore its potential as a cancer treatment. Another potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders. BNITMA has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research could explore the potential use of BNITMA as a cosmetic ingredient due to its ability to inhibit the activity of tyrosinase and reduce hyperpigmentation.
In conclusion, BNITMA is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its wide range of biological activities and potential applications make it an interesting compound for further research.
合成法
The synthesis of BNITMA involves the reaction of 1,3-benzodioxole with 4-nitrobenzyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride, and finally, the reaction of the resulting compound with thioacetic acid. The yield of BNITMA is reported to be around 50%.
科学的研究の応用
BNITMA has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. BNITMA has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and urease.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-16(17-12-3-6-14-15(7-12)23-10-22-14)9-24-8-11-1-4-13(5-2-11)18(20)21/h1-7H,8-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUWRCHEHFUURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-nitrobenzyl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

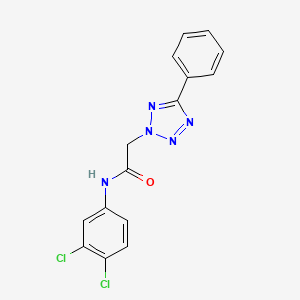
![2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)
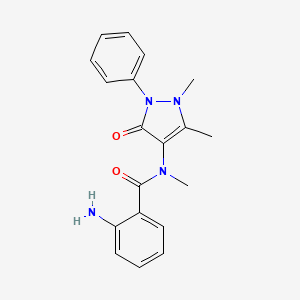
![ethyl 2-[(2,6-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5876555.png)
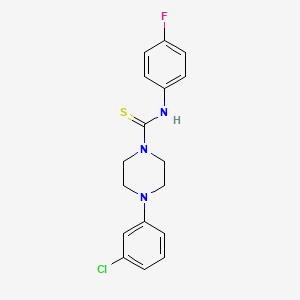
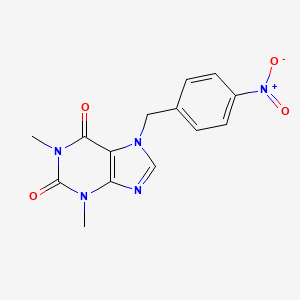
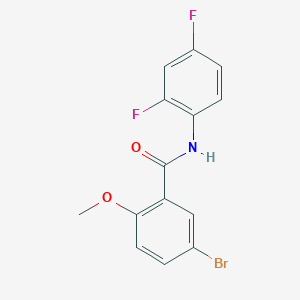
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5876579.png)
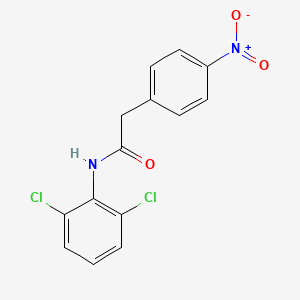
![N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5876595.png)
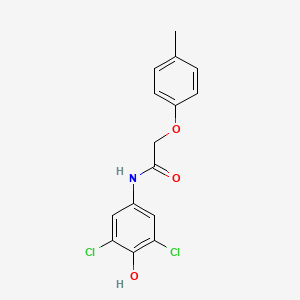
![(2-aminoethyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5876611.png)
![5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B5876627.png)
![6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B5876634.png)